molecular formula C13H16O2 B114312 Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate CAS No. 143356-09-6

Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

Cat. No. B114312
M. Wt: 204.26 g/mol
InChI Key: MSVLHKCEWWRYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate, also known as dihydrocarvyl acetate, is a chemical compound that belongs to the family of acetates. It is a clear, colorless liquid that has a fruity, fresh, and slightly floral scent. This compound is widely used in the fragrance and flavor industry due to its unique aroma profile. In

Mechanism Of Action

The mechanism of action of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate is not well understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways in the body. For example, it has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.

Biochemical And Physiological Effects

Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been found to possess several biochemical and physiological effects. Studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to possess antioxidant properties, which may help protect cells from oxidative damage. Furthermore, Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been shown to exhibit anti-inflammatory effects, which may help alleviate inflammation-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in lab experiments is its unique aroma profile. This makes it an ideal candidate for use in fragrance and flavor studies. Additionally, this compound has been found to possess antimicrobial and antioxidant properties, which may be useful in various biological experiments. However, one of the limitations of using Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in lab experiments is its potential toxicity. Therefore, caution should be exercised when handling this compound.

Future Directions

There are several future directions for research on Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate. One potential area of research is the investigation of its potential use as a natural preservative in the food and cosmetic industry. Additionally, the antimicrobial and antioxidant properties of this compound may be further explored for use in pharmaceutical and medical applications. Furthermore, the mechanism of action of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate needs to be further elucidated to fully understand its biological effects. Overall, the potential applications of this compound make it an interesting area of research for scientists in various fields.

Scientific Research Applications

Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been extensively studied for its various applications in the field of science. It is commonly used as a fragrance and flavoring agent in the food and cosmetic industry. Additionally, this compound has been found to possess antimicrobial and antioxidant properties, making it a potential candidate for use in pharmaceutical and medical applications.

properties

CAS RN

143356-09-6

Product Name

Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10H,2,7-9H2,1H3

InChI Key

MSVLHKCEWWRYFY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1CC2=CC=CC=C2C1

Canonical SMILES

CCOC(=O)CC1CC2=CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 1,3-dihydro-2H-inden-2-ylideneacetate (302 mg, 1.49 mmol) in EtOAc (10 mL) was added 5% Pd/C (76 mg) and H2 was bubbled through the slurry for 20 h. The slurry was then filtered through Celite and the organic solution was concentrated in vacuo. Ethyl 2,3-dihydo-1H-inden-2-ylacetate (285 mg, 94%) was isolated as a colorless oil without purification.
Quantity
302 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
76 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of acid 147 (32.0 g, 180 mmol) in dry EtOH (250 mL) and CH2SO4 (2.0 mL) was stirred at reflux temperature under N2 for 16 h. The solvent was evaporated, the residue partitioned between ice/water (200 mL) and DCM (50 mL) and the aqueous layer extracted with DCM (2×40 mL). The combined organic layer was washed with saturated aqueous NaHCO3 solution and water, dried and the solvent evaporated to yield ester 148 (33.3 g, 90%) (lit. Tanaka, et. al., J. Med. Chem. 1994, 37, 2071-2078) as a brown oil: 1H NMR δ 7.10-7.21 (m, 4H, H-4, H-5, H-6, H-7), 4.15 (q, J=7.1 Hz, 2H, CH2), 3.10-3.45 (m, 2H, H-1, H-3), 2.82-2.94 (m, 1H, H-2), 2.62-2.68 (m, 2H, H-1, H-3), 4.48 (d, J=7.4 Hz, 2H, CH2CO2), 1.27 (t, J=7.1 Hz, 2H, CH3).
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
CH2SO4
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
90%

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